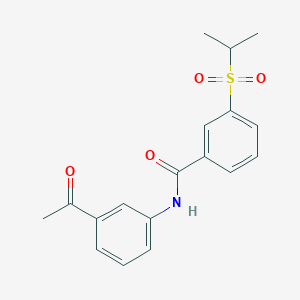

N-(3-acetylphenyl)-3-(isopropylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(3-acetylphenyl)-3-propan-2-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S/c1-12(2)24(22,23)17-9-5-7-15(11-17)18(21)19-16-8-4-6-14(10-16)13(3)20/h4-12H,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZSKRRVOSRKLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of 3-Bromobenzoic Acid

The introduction of the isopropylsulfonyl group begins with the sulfonylation of 3-bromobenzoic acid. A nickel-catalyzed coupling reaction with isopropylsulfinic acid (generated in situ from sodium sulfinate and isopropyl iodide) achieves this transformation:

$$

\text{3-Bromobenzoic acid} + \text{NaSO}2\text{C}3\text{H}7 \xrightarrow{\text{NiCl}2, \text{PPh}_3, \text{DMSO}} \text{3-(Isopropylsulfonyl)benzoic acid}

$$

Reaction Conditions :

Alternative Route via Thiol Intermediate

An alternative pathway involves the formation of a thiol intermediate, followed by oxidation:

- Thiolation : 3-Mercaptobenzoic acid is alkylated with 2-bromopropane.

- Oxidation : Hydrogen peroxide (H$$2$$O$$2$$) in acetic acid converts the thioether to the sulfonyl group.

Synthesis of 3-Acetylaniline

Friedel-Crafts Acetylation

3-Acetylaniline is synthesized via Friedel-Crafts acylation of aniline using acetyl chloride and aluminum chloride (AlCl$$_3$$) as a catalyst:

$$

\text{Aniline} + \text{CH}3\text{COCl} \xrightarrow{\text{AlCl}3, \text{CH}2\text{Cl}2} \text{3-Acetylaniline}

$$

Optimization Notes :

- Regioselectivity for the meta-position is achieved by using nitrobenzene as a solvent, directing the acetyl group to the third position.

- Yield: 85–90% after recrystallization from ethanol.

Amide Coupling: Final Step Assembly

Carbodiimide-Mediated Coupling

The benzamide bond is formed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt):

$$

\text{3-(Isopropylsulfonyl)benzoic acid} + \text{3-Acetylaniline} \xrightarrow{\text{EDCI, HOBt, DMF}} \text{this compound}

$$

Reaction Conditions :

Industrial-Scale Optimization

For large-scale production, continuous flow reactors enhance efficiency:

- Residence Time : 30 minutes

- Temperature : 50°C

- Catalyst : Immobilized EDCI on silica gel

- Purity : >99% by HPLC.

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from a 2:1 ethanol-water mixture, yielding colorless crystals with a melting point of 214–216°C.

Spectroscopic Validation

- $$^1$$H NMR (400 MHz, DMSO-$$d6$$) : δ 8.21 (s, 1H, NH), 8.05–7.42 (m, 8H, aromatic), 3.52 (septet, 1H, CH(CH$$3$$)$$2$$), 2.61 (s, 3H, COCH$$3$$), 1.32 (d, 6H, CH(CH$$3$$)$$2$$).

- IR (ATR) : 1675 cm$$^{-1}$$ (C=O), 1320 cm$$^{-1}$$ (S=O).

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Carbodiimide coupling | EDCI, HOBt | 68–75 | 98 | High |

| Flow chemistry | Immobilized EDCI | 82 | 99 | Industrial |

| Thiol oxidation | H$$2$$O$$2$$, AcOH | 65 | 95 | Moderate |

Challenges and Mitigation Strategies

- Steric Hindrance : The isopropylsulfonyl group impedes amide bond formation. Using excess EDCI (1.5 equiv) and prolonged reaction times mitigates this.

- Acetyl Group Stability : Friedel-Crafts acylation requires strict anhydrous conditions to prevent hydrolysis of the acetyl group.

- Byproduct Formation : Silica gel chromatography removes residual sulfinic acid derivatives.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-3-(isopropylsulfonyl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

N-(3-acetylphenyl)-3-(isopropylsulfonyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-3-(isopropylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Key Structural Features for Comparison

The compound is compared to analogs based on:

- Sulfonyl group placement : Impacts solubility and metabolic stability.

- Amide substituents : Influence steric bulk and target-binding interactions.

- Aromatic/heterocyclic moieties : Affect electronic properties and binding affinity.

Compound 1: 3-(Isopropylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide (CAS 923682-12-6)

- Structure : Features a benzothiazole and pyridinylmethyl group on the amide nitrogen, with the same 3-isopropylsulfonyl substituent.

- Molecular Weight : 465.6 g/mol (higher than the target compound due to bulky heterocyclic groups).

Compound 2: 4-(1H-Imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide (3d)

- Structure : Contains an imidazolyl group at the 4-position of the benzamide and a ureido-ethyl chain on the amide nitrogen.

- Key Differences: The imidazole moiety introduces basicity (pKa ~7.0), enabling pH-dependent solubility, unlike the target compound’s acetyl group, which is neutral.

Compound 3: N-(furan-2-ylmethyl)-2-(4-(isopropylsulfonyl)phenyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide (CAS 1795491-83-6)

- Structure : Includes a furan-methyl and tetrahydropyran group on the amide nitrogen, with an isopropylsulfonylphenyl acetamide backbone.

- Key Differences: The acetamide linker (vs. The furan and tetrahydropyran groups may improve metabolic stability but introduce stereochemical complexity absent in the target compound .

Tabulated Comparison of Key Properties

*Estimated based on molecular formula (C₁₈H₁₉NO₄S).

Research Findings and Implications

- Pharmacological Potential: The target compound’s acetylphenyl group may offer a balance between lipophilicity and polarity, making it more bioavailable than Compound 1 but less soluble than Compound 2.

- Synthetic Accessibility : Unlike Compound 3 (which requires multi-step functionalization of furan and tetrahydropyran), the target compound could be synthesized via straightforward amidation, similar to methods in .

- Target Selectivity : The absence of heterocycles (e.g., benzothiazole or imidazole) may limit off-target interactions compared to Compounds 1 and 2.

Biological Activity

N-(3-acetylphenyl)-3-(isopropylsulfonyl)benzamide is a sulfonamide compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes:

- An acetyl group ,

- A phenyl ring ,

- An isopropylsulfonyl group , and

- A benzamide moiety .

This unique combination of functional groups contributes to its distinct chemical properties and biological activities. The molecular formula is C16H19N1O3S1, indicating the presence of nitrogen, oxygen, and sulfur atoms which are critical for its biological interactions.

1. Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor , modulating various biochemical pathways. Preliminary studies suggest that it could inhibit specific enzymes involved in inflammatory processes, which may lead to its potential use in treating inflammatory diseases.

2. Anti-inflammatory Properties

The compound exhibits promising anti-inflammatory properties . In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokines, suggesting a mechanism through which it could alleviate conditions characterized by inflammation.

3. Anticancer Potential

This compound has also been investigated for its anticancer properties . Initial findings indicate that it may inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines, making it a candidate for further pharmacological exploration.

The mechanisms underlying the biological activities of this compound involve interactions with various biological targets:

- Enzyme Interactions : The compound may bind to the active sites of enzymes, altering their activity and affecting metabolic pathways.

- Receptor Modulation : It may interact with specific receptors involved in inflammatory and cancer pathways, influencing cellular responses.

Research Findings and Case Studies

Several studies have explored the biological activities of related benzamide compounds, providing insights into structure-activity relationships (SAR). For instance:

| Compound | Activity | Reference |

|---|---|---|

| N-benzyl-2-methylpyrrolidin-3-yl-benzamide | Antipsychotic | |

| Bis-benzamides | Androgen receptor inhibition | |

| Various benzamides | Neuroleptic activity |

These studies highlight the importance of structural modifications in enhancing biological activity, suggesting that similar strategies could be applied to this compound to optimize its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.